molecular formula C15H16N4O2 B8522317 Piperazine,1-(4-nitrophenyl)-4-(4-pyridinyl)-

Piperazine,1-(4-nitrophenyl)-4-(4-pyridinyl)-

Cat. No. B8522317
M. Wt: 284.31 g/mol
InChI Key: PDPKKGUSHFEBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06313127B1

Procedure details

Sodium hydride (0.5 g) (45-55% dispersion in oil was added to a solution of 1-(4-pyridyl)piperazine (0.9 g) in dry dimethylformamide (10 ml) at ambient temperature and stirred for 30 minutes. After this time, 4-fluoronitrobenzene (0.65 ml) was added slowly and the temperature raised to 70° C. The mixture was maintained at this temperature for 2 hours. The reaction mixture was then quenched by pouring into water and acidifying with aq 2N HCl solution to pH 1. The acidic layer was washed with diethyl ether and then basified with aq 2N.NaOH solution. The resulting precipitate was filtered, washed with water, dissolved in methanol, filtered through phase separator paper and evaporated to dryness. The resulting crude material was recrystallised from methanol/ether to give 1-(4-pyridyl)-4-(4nitrophenyl)piperazine (0.64 g) as an oil, NMR: (CDCl3) 3.61(q,8H), 6.58(d,2H), 6.81(d,2H), 8.16(d,2H), 8.33(bs,2H); MS: m/z 285 (MH)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[CH:5][CH:4]=1.F[C:16]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][CH:17]=1>CN(C)C=O>[N:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:10][CH2:11][N:12]([C:16]3[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][CH:17]=3)[CH2:13][CH2:14]2)=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.9 g
Type
reactant
Smiles
N1=CC=C(C=C1)N1CCNCC1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.65 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained at this temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched
ADDITION
Type
ADDITION
Details
by pouring into water and acidifying with aq 2N HCl solution to pH 1
WASH
Type
WASH
Details
The acidic layer was washed with diethyl ether
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol
FILTRATION
Type
FILTRATION
Details
filtered through phase
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting crude material was recrystallised from methanol/ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=CC=C(C=C1)N1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.64 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.